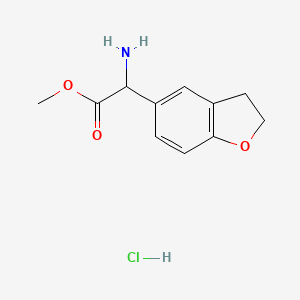

Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate hydrochloride

Description

Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate hydrochloride (CAS: 179811-54-2) is a chiral α-amino ester derivative with a molecular formula of C₁₁H₁₄ClNO₃ and a molecular weight of 243.69 g/mol . The compound features a 2,3-dihydrobenzofuran moiety linked to an amino acetate ester backbone, protonated as a hydrochloride salt. This structural motif is significant in medicinal chemistry, as α-amino esters are precursors for peptide synthesis and often serve as building blocks for bioactive molecules.

Its storage conditions and hazard data remain unspecified in the available literature.

Properties

IUPAC Name |

methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3.ClH/c1-14-11(13)10(12)8-2-3-9-7(6-8)4-5-15-9;/h2-3,6,10H,4-5,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDQQWLUIHSVTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC2=C(C=C1)OCC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179811-54-2 | |

| Record name | 5-Benzofuranacetic acid, α-amino-2,3-dihydro-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179811-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Construction of the Benzofuran Ring

The benzofuran moiety (2,3-dihydro-1-benzofuran) is generally synthesized by cyclization of appropriately substituted phenolic precursors. One common approach involves:

- Starting from a 2-hydroxyphenyl derivative (such as 2-hydroxybenzaldehyde or 2-hydroxyphenylacetic acid derivatives).

- Formation of an ether linkage followed by intramolecular cyclization, often under acidic or basic conditions, to close the furan ring.

- The cyclization can be facilitated by heating or refluxing in solvents such as toluene or methylene chloride.

For example, the preparation of benzofuran intermediates involves acyl chloride formation from phenoxy acids using oxalyl chloride or thionyl chloride in methylene chloride or toluene, followed by reflux with triethylamine to promote cyclization and amide formation.

Formation of the Hydrochloride Salt

The free base of methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate is converted to its hydrochloride salt by:

- Treating the free amine with hydrogen chloride gas or anhydrous HCl in an organic solvent such as diethyl ether.

- Stirring under reflux or at room temperature to facilitate salt formation.

- Isolation by filtration and drying to obtain the crystalline hydrochloride salt.

Detailed Reaction Conditions and Purification

| Step | Reagents/Conditions | Notes on Purification |

|---|---|---|

| Acyl chloride formation | Oxalyl chloride or thionyl chloride (5-8 equiv) in methylene chloride or toluene, ambient temperature, 4-8 h | Excess reagent removed under vacuum |

| Cyclization | Reflux with triethylamine (2-4 equiv) in toluene, 3-5 h | Crude product purified by crystallization or chromatography |

| Amino group introduction | Reductive amination or Strecker reaction; sodium borohydride or lithium aluminum hydride for reductions | Silica gel chromatography or recrystallization |

| Esterification | Methanol, acid or base catalysis | Removal of solvents under reduced pressure |

| Hydrochloride salt formation | HCl in diethyl ether or aqueous HCl, room temperature to reflux | Filtration and drying to constant weight |

Research Findings and Yields

- Yields for benzofuran intermediates after cyclization and purification typically range from 50% to 85% depending on starting materials and reaction scale.

- The amino ester formation steps often achieve 60% to 80% yields , with purification by chromatography enhancing purity.

- Hydrochloride salt formation is generally quantitative, with crystalline salts isolated in >85% yield after filtration and drying.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Typical Yield (%) | Purification Method |

|---|---|---|---|

| Acyl chloride formation | Oxalyl chloride/thionyl chloride, RT, 4-8h | 80-90 | Vacuum removal of excess reagent |

| Benzofuran ring cyclization | Triethylamine reflux in toluene, 3-5h | 70-85 | Crystallization/column chromatography |

| Amino group introduction | Reductive amination, NaBH4 or LAH reduction | 60-80 | Silica gel chromatography |

| Esterification | Methanol, acid/base catalysis | 75-85 | Evaporation, recrystallization |

| Hydrochloride salt formation | HCl in diethyl ether, RT to reflux | >85 | Filtration and drying |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or ester positions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate hydrochloride is primarily investigated for its potential therapeutic properties. Its structural features suggest it may exhibit activity similar to known drugs targeting various biological pathways.

Potential Therapeutic Uses:

- Neurological Disorders : The compound's benzofuran structure is known for neuroprotective effects. Research indicates that derivatives of benzofuran can modulate neurotransmitter systems, which may be beneficial in treating conditions like anxiety and depression.

- Anti-inflammatory Properties : Studies have shown that compounds with similar structures possess anti-inflammatory effects, making this compound a candidate for developing treatments for inflammatory diseases.

Pharmacological Studies

Pharmacological investigations focus on understanding the compound's interactions with biological systems:

Case Study Insights:

- A study published in the Journal of Medicinal Chemistry explored the synthesis of benzofuran derivatives and their effects on serotonin receptors, indicating that methyl 2-amino derivatives could enhance receptor affinity and selectivity .

- Another research highlighted the compound's potential as an analgesic agent, suggesting that its administration could reduce pain responses in animal models .

The synthesis of this compound involves several steps, typically starting from readily available benzofuran derivatives. The synthesis pathway is crucial for optimizing yield and purity for research applications.

Synthesis Pathway Example:

- Start with a substituted benzofuran.

- Perform alkylation to introduce the amino group.

- Esterification to form the methyl acetate derivative.

- Final purification via recrystallization or chromatography.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate hydrochloride with structurally and functionally related α-amino ester derivatives. Key differences arise in the aryl/heteroaryl substituents, ester groups, and physicochemical properties:

Key Observations:

The methyl ester group in the target compound and AS103310 may confer higher hydrolytic stability compared to ethyl esters, which are more prone to enzymatic cleavage in biological systems .

Synthetic Yields: Ethyl 2-amino-2-(furan-3-yl)acetate hydrochloride and related analogs are synthesized with >90% yield via Negishi coupling or solid-phase peptide synthesis (SPPS) methods, suggesting that the target compound could be synthesized similarly .

This discrepancy may reflect higher demand for methoxy-substituted aryl derivatives in drug discovery.

Price Trends: Halogenated analogs (e.g., 2-amino-2-(5-chloro-2-methoxyphenyl)acetic acid, AS104531) command higher prices (€374/250 mg), indicating that substitution patterns significantly influence cost .

Research Findings and Limitations

- Pharmacological Data: No direct bioactivity data for the target compound are available in the provided evidence. However, related α-amino esters are explored as intermediates for antibiotics and kinase inhibitors .

- Synthetic Challenges : The dihydrobenzofuran moiety may complicate crystallization or purification, as evidenced by the reliance on X-ray crystallography software (e.g., SHELX ) for structural validation in similar compounds .

- Safety Data : Hazard statements and GHS pictograms for the target compound are unspecified, whereas analogs like AS103310 are classified with precautionary handling guidelines .

Biological Activity

Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate hydrochloride is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Overview of the Compound

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H13NO3·HCl

- Molecular Weight : 233.68 g/mol

- InChI Key : UZDQQWLUIHSVTG-UHFFFAOYSA-N

The compound belongs to the benzofuran class, known for diverse biological activities including antimicrobial, anticancer, and neuroprotective effects. Its specific substitution pattern may confer unique properties compared to other derivatives.

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Benzofuran Ring : Cyclization of o-hydroxyacetophenones under basic conditions.

- Esterification : Introduction of the ester group using methanol and an acid catalyst.

- Hydrochloride Formation : Conversion of the free base to its hydrochloride salt using hydrochloric acid.

Antimicrobial Activity

This compound has shown promising antimicrobial properties in various studies. Its effectiveness against different bacterial strains can be summarized as follows:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These results indicate that the compound exhibits strong antibacterial and antifungal activities, making it a candidate for further development in treating infections caused by resistant strains .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, particularly in breast cancer models:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-436 (BRCA1 mutant) | 8.90 |

The compound induced cell cycle arrest at the G2/M phase and increased apoptosis rates in treated cells, suggesting a mechanism that disrupts normal cell proliferation .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells:

- Enzyme Inhibition : The benzofuran structure allows interaction with various enzymes involved in metabolic pathways.

- Receptor Modulation : Potential modulation of receptors linked to cell growth and survival pathways.

Further detailed studies are required to elucidate these mechanisms fully.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, it is essential to compare it with similar compounds:

| Compound Name | Biological Activity |

|---|---|

| Benzofuran | Diverse activities |

| 2-Amino-3-benzofuranacetic acid | Antimicrobial and anticancer |

| Methyl 2-amino-3-benzofuranacetate | Similar properties |

The specific substitution pattern in this compound may provide enhanced reactivity and selectivity compared to these analogs .

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate hydrochloride, and how is reaction progress monitored?

- Methodological Answer: The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, ethyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride (a structurally similar compound) is synthesized using amino acid esterification followed by HCl salt formation . Reaction progress is monitored via HPLC (High-Performance Liquid Chromatography) to track intermediate formation and TLC (Thin-Layer Chromatography) for rapid assessment. Post-synthesis, NMR (¹H/¹³C) and mass spectrometry confirm structural integrity and molecular weight alignment (e.g., molecular weight 229.67 for related dihydrobenzofuran derivatives) .

Q. How is the purity of this compound assessed, and what analytical thresholds are considered acceptable?

- Methodological Answer: Purity is quantified using HPLC with UV detection (≥95% purity is standard for research use) . For example, methyl 2-amino-2-(furan-2-yl)acetate hydrochloride (a structural analog) is reported at 97% purity via reverse-phase HPLC . Impurity profiling employs LC-MS to identify byproducts, such as unreacted intermediates or stereoisomers. Acceptable thresholds depend on application: ≥95% for biological assays, ≥98% for crystallography or quantitative studies .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how can SHELX programs address them?

- Methodological Answer: Crystallization challenges include low symmetry, twinning, or weak diffraction due to the hydrochloride counterion. SHELXL (for refinement) and SHELXD (for phase problem resolution) are critical for small-molecule crystallography . For example, SHELX leverages intensity data to resolve hydrogen bonding between the amino group and chloride ion. If twinning occurs, SHELXPRO can model pseudo-merohedral twinning ratios. Validation tools in ORTEP-3 ensure thermal ellipsoid accuracy in final structural depictions .

Q. How can researchers address discrepancies in NMR data when analyzing stereoisomers or tautomeric forms?

- Methodological Answer: Discrepancies arise from dynamic processes like keto-enol tautomerism or rotameric equilibria. 2D NMR (e.g., COSY, NOESY) resolves stereochemical ambiguities by correlating proton couplings and spatial proximities. For example, NOESY cross-peaks between the benzofuran methine proton and the ester methyl group can confirm spatial orientation . Variable-temperature NMR (e.g., -40°C to 80°C) slows exchange processes, revealing hidden splitting in diastereomeric mixtures .

Q. What strategies optimize reaction yield while minimizing byproducts in the synthesis of this compound?

- Methodological Answer: Yield optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in aminolysis steps.

- Catalyst use : DMAP (4-Dimethylaminopyridine) accelerates esterification .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during HCl salt formation.

Byproducts like hydrolyzed esters or dimeric species are minimized via inert atmosphere (N₂/Ar) and anhydrous conditions. In-situ FTIR monitors carbonyl intermediates (e.g., 1700–1750 cm⁻¹ for ester C=O) to terminate reactions at optimal conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.